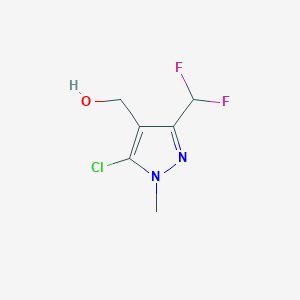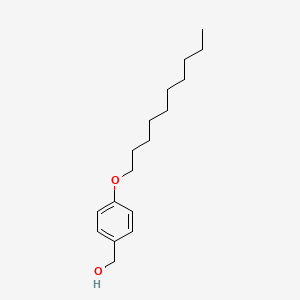![molecular formula C13H19N3O B8673372 1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone](/img/structure/B8673372.png)
1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone is a compound that features a piperazine ring, which is a common structural motif in medicinal chemistry
準備方法
The synthesis of 1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone typically involves multiple steps. One common method starts with the methylation of piperazine hexahydrate, followed by hydrolysis, nitrosation, and reduction . Another approach involves the chlorination of methyl (diethanol)amine and subsequent cyclization of the resulting di(chloroethyl)amine in the presence of aqueous hydrazine .
化学反応の分析
1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, such as tyrosine kinases, by binding to their active sites . This binding can disrupt the normal function of these enzymes, leading to therapeutic effects such as the inhibition of cancer cell proliferation.
類似化合物との比較
1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone can be compared to other piperazine derivatives, such as:
4-(4-Methylpiperazin-1-yl)methyl]aniline: Used in the synthesis of tyrosine kinase inhibitors.
1-Amino-4-methylpiperazine: Employed in the preparation of various heterocyclic compounds.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds are ligands for alpha1-adrenergic receptors and have therapeutic potential.
The uniqueness of this compound lies in its specific structural features and the range of applications it supports, particularly in the development of pharmaceuticals targeting specific molecular pathways.
特性
分子式 |
C13H19N3O |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C13H19N3O/c1-10(17)12-4-3-11(9-13(12)14)16-7-5-15(2)6-8-16/h3-4,9H,5-8,14H2,1-2H3 |
InChIキー |
LKODRJSXGUQDBN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Iodo-benzo[b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B8673305.png)













